molecular formula C14H20ClN3O B12237722 N-[(3-methoxyphenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride

N-[(3-methoxyphenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride

Cat. No.: B12237722
M. Wt: 281.78 g/mol
InChI Key: UOAQINIORASNSR-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a propyl group and a methoxyphenylmethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution with the propyl group: The pyrazole ring is then alkylated using a propyl halide in the presence of a base such as potassium carbonate.

    Attachment of the methoxyphenylmethyl group: This step involves the reaction of the alkylated pyrazole with 3-methoxybenzyl chloride in the presence of a base like sodium hydride.

    Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can further enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-methoxyphenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H20ClN3O

Molecular Weight

281.78 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C14H19N3O.ClH/c1-3-7-17-11-13(10-16-17)15-9-12-5-4-6-14(8-12)18-2;/h4-6,8,10-11,15H,3,7,9H2,1-2H3;1H

InChI Key

UOAQINIORASNSR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCC2=CC(=CC=C2)OC.Cl

Origin of Product

United States

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